3-(2-aminophenyl)prop-2-en-1-ol
Description
3-(2-Aminophenyl)prop-2-en-1-ol is a β-aryl allylic alcohol featuring a 2-aminophenyl substituent at the C3 position. Its structure combines a conjugated enol system with an aromatic amine, enabling diverse reactivity in cyclization and functionalization reactions.
Properties
CAS No. |
153896-10-7 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminophenyl)prop-2-en-1-ol typically involves the reaction of 2-aminophenylacetylene with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of the 2-aminophenylacetylene attacks the electrophilic carbon of formaldehyde, followed by a series of proton transfers and rearrangements to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol and water, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(2-aminophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pharmaceuticals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(2-aminophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Variations and Functional Group Effects
The table below compares 3-(2-aminophenyl)prop-2-en-1-ol with structurally related compounds, emphasizing substituent effects on properties and applications:
Key Observations:
Amino vs. Trifluoromethyl Groups: The 2-aminophenyl group in the target compound facilitates nucleophilic reactions and hydrogen bonding, whereas the trifluoromethyl group in its analog () enhances electrophilic reactivity and metabolic stability .
Hydroxyl vs. Methoxy Groups : Hydroxyl substituents (e.g., in coniferyl alcohol) improve water solubility and antioxidant capacity, while methoxy groups (e.g., in trimethoxyphenyl derivatives) increase lipophilicity, favoring membrane permeability .
Ketone vs.
Crystallographic and Spectroscopic Insights
- Planar Geometry: X-ray studies of aminochalcone derivatives () reveal planar conformations stabilized by intramolecular hydrogen bonds, a feature likely shared by this compound due to its conjugated system .
- NMR Signatures : The target compound’s ¹H NMR spectrum shows characteristic peaks for the allylic alcohol (δ 4.3–4.5 ppm) and aromatic amine (δ 6.5–7.2 ppm), distinct from sulfonyl or trifluoromethyl analogs .
Biological Activity
3-(2-Aminophenyl)prop-2-en-1-ol, also referred to as (E)-3-(2-aminophenyl)prop-2-en-1-ol, is an organic compound notable for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group attached to a phenyl ring and a prop-2-en-1-ol moiety, which contributes to its reactivity and potential therapeutic applications.
The unique structure of this compound allows it to interact with various biological targets. The amino group can form hydrogen bonds with enzyme active sites, while the aromatic phenyl ring engages in π–π interactions with aromatic residues in proteins. These interactions can modulate protein activity, leading to potential therapeutic effects such as anticancer, anti-inflammatory, and antioxidant activities.
Table 1: Comparison of Structural Analogues
| Compound Name | Structural Feature | Uniqueness |
|---|---|---|
| (E)-3-(2-hydroxyphenyl)prop-2-en-1-ol | Hydroxyl group instead of an amino group | Lacks nucleophilic reactivity associated with amino groups |
| (E)-3-(2-methoxyphenyl)prop-2-en-1-ol | Methoxy group instead of an amino group | Different electronic properties due to methoxy substitution |
| (E)-3-(2-chlorophenyl)prop-2-en-1-ol | Chlorine atom instead of an amino group | Chlorine introduces different reactivity patterns compared to amino groups |
The presence of the amino group enhances both the chemical reactivity and biological activity of this compound compared to its analogues, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Biological Activity Studies
Research indicates that compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. For instance, studies on 1,2,3-triazole-chalcone hybrids have shown that structural modifications can enhance anticancer properties, suggesting that this compound may exhibit similar effects .
Case Study: Anticancer Activity
A study focused on chalcone derivatives indicated that 2′-aminochalcones possess strong cytotoxic effects against oral squamous cell carcinoma (OSCC). The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase. This suggests that this compound could potentially serve as a lead compound for developing new anticancer agents due to its structural similarities with effective chalcone derivatives .
Pharmacological Potential
The potential applications of this compound extend beyond oncology. Its biological activity suggests possible roles in:
Pharmaceutical Development: The compound may serve as a lead for drug development targeting various diseases due to its ability to interact with multiple molecular targets.
Organic Synthesis: Its unique structure allows it to act as an intermediate for synthesizing more complex organic molecules.
Material Science: Given its potential nonlinear optical properties, it could be explored for use in optical devices.
Q & A
Q. Table 1: Synthetic Routes and Yields
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aldol Condensation | NaOH, ethanol, 60°C | 65–75 | |
| Reductive Amination | NaBH₄, NH₃, THF, 25°C | 50–60 |
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., NH₂ at δ 3.2–3.5 ppm, conjugated double bonds at δ 6.2–6.8 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks. For example, hydrogen bonds between NH₂ and OH groups stabilize the crystal lattice .
Q. Table 2: Key Analytical Parameters
| Technique | Key Parameters | Application Example |
|---|---|---|
| ¹H NMR (400 MHz) | Solvent: CDCl₃, δ 6.8 (vinyl) | Confirming conjugation |
| X-ray (SHELXL) | R-factor < 0.05 | Hydrogen-bond topology |
How can contradictions in crystallographic data (e.g., hydrogen-bonding patterns) be resolved?
Level: Advanced
Methodological Answer:
- Refinement Tools : Use SHELXL for high-resolution data to model disorder or twinning. For low-resolution data, constraints on thermal parameters improve model accuracy .
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., D for donor, A for acceptor). Discrepancies in reported patterns may arise from solvent inclusion or polymorphism, requiring comparative studies with controlled crystallization conditions .
What strategies optimize enantioselective synthesis of this compound for chiral applications?
Level: Advanced
Methodological Answer:
- Organocatalysis : Use chiral catalysts (e.g., L-proline derivatives) in asymmetric aldol reactions. For example, (E)-selectivity (>90% ee) is achieved using thiourea catalysts in toluene at -20°C .
- Dynamic Kinetic Resolution : Combine transition-metal catalysts (e.g., Ru-BINAP) with reducing agents to control stereochemistry during reductive amination .
How can researchers evaluate the pharmacological potential of this compound derivatives?
Level: Advanced
Methodological Answer:
- Enzyme Binding Assays : Use surface plasmon resonance (SPR) or fluorescence quenching to study interactions with targets like monoamine oxidases. Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced binding affinity .
- In Silico Modeling : Docking studies (AutoDock Vina) predict binding modes. For example, the amino group forms salt bridges with Asp residues in active sites .
What are common functionalization pathways for this compound, and how do they expand research applications?
Level: Basic
Methodological Answer:
- Substitution Reactions : React with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives for coordination chemistry.
- Oxidation : Use KMnO₄ to convert the allylic alcohol to a ketone, enabling further cyclization reactions .
Q. Table 3: Derivative Applications
| Derivative | Functionalization Method | Application |
|---|---|---|
| N-Methylated analog | CH₃I, K₂CO₃, DMF | Ligand in metal complexes |
| Ketone derivative | KMnO₄, acetone, 0°C | Precursor for heterocycles |
How should non-reproducible reaction yields be troubleshooted in scaled-up syntheses?
Level: Advanced
Methodological Answer:
- Variable Analysis : Test catalyst purity (e.g., trace metals in NaBH₄), solvent dryness (e.g., THF vs. "wet" ethanol), and oxygen sensitivity (use Schlenk lines for air-sensitive steps) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and identify intermediates causing yield drops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
